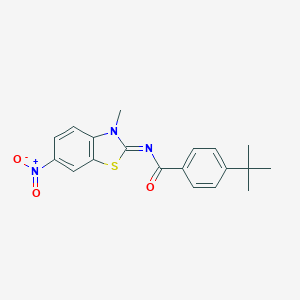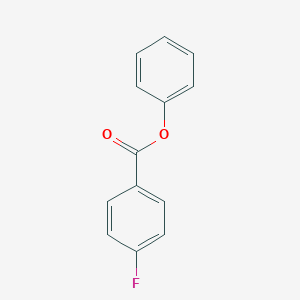
phenyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenyl 4-fluorobenzoate is an organic compound with the molecular formula C13H9FO2 and a molecular weight of 216.2078 . This compound is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position of the benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: phenyl 4-fluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-fluorobenzoic acid with phenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of 4-fluorobenzoic acid, phenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: phenyl 4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-fluorobenzoic acid and phenol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Depending on the substituent introduced, various derivatives of 4-fluorobenzoic acid, phenyl ester can be formed.
Hydrolysis: 4-Fluorobenzoic acid and phenol.
Reduction: 4-Fluorobenzyl alcohol.
Scientific Research Applications
phenyl 4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorobenzoic acid, phenyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing 4-fluorobenzoic acid and phenol. The fluorine atom’s presence can influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic processes .
Comparison with Similar Compounds
4-Fluorobenzoic Acid: The parent compound without the ester group.
4-Fluorobenzyl Alcohol: The reduced form of the ester.
4-Fluorophenol: The phenol derivative of the ester.
Uniqueness: phenyl 4-fluorobenzoate is unique due to the combination of the ester functional group and the fluorine atom, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C13H9FO2 |
|---|---|
Molecular Weight |
216.21g/mol |
IUPAC Name |
phenyl 4-fluorobenzoate |
InChI |
InChI=1S/C13H9FO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H |
InChI Key |
HHUGVTZMKZGVGA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





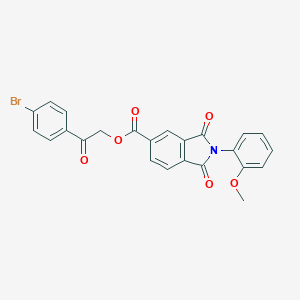
![4-[4-(5-BENZOYL-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PHENOXY]BENZONITRILE](/img/structure/B401173.png)
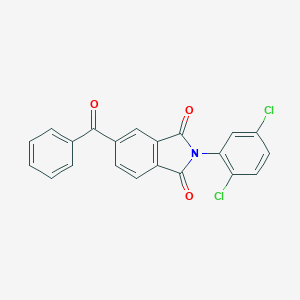
![4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B401178.png)
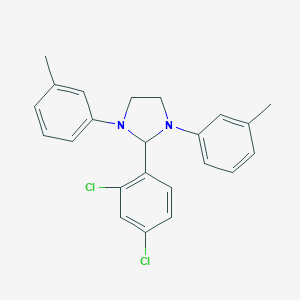
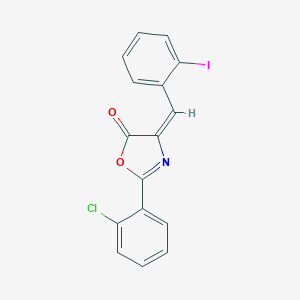
![4-methoxy-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide](/img/structure/B401187.png)
![3-[(2-Cyanoethyl)(6-nitrobenzothiazol-2-yl)amino]propanenitrile](/img/structure/B401188.png)
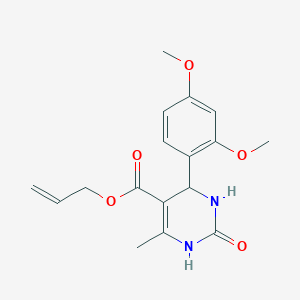
![3,5-Diiodo-2-methoxybenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B401191.png)
